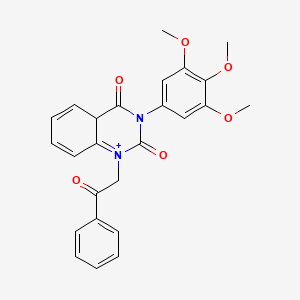![molecular formula C16H12N4S2 B12342634 3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12342634.png)
3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional benzyl and dithione groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Quinazoline Ring: The quinazoline ring is often formed through a condensation reaction involving anthranilic acid derivatives and formamide.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Dithione Group: The dithione group is typically introduced through a thiation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, hydrazine derivatives, anthranilic acid derivatives.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazoloquinazolines.
科学研究应用
3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in various biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazole ring fused to a thiadiazine ring.
1,2,4-Triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A compound with a triazole ring fused to a thiadiazole ring.
Uniqueness
3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is unique due to its specific combination of functional groups and ring systems. The presence of both benzyl and dithione groups, along with the triazoloquinazoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C16H12N4S2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-benzyl-1H-[1,2,4]triazolo[5,1-b]quinazoline-2,9-dithione |
InChI |
InChI=1S/C16H12N4S2/c21-14-12-8-4-5-9-13(12)17-15-19(16(22)18-20(14)15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22) |
InChI 键 |
GEQLEAIGHATRHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=S)NN3C2=NC4=CC=CC=C4C3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid](/img/structure/B12342551.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
![15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione](/img/structure/B12342569.png)
![3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12342575.png)

![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12342588.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B12342610.png)
![3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide](/img/structure/B12342616.png)
![4-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12342618.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B12342623.png)
![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12342630.png)

![2-(3,4-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12342640.png)
